A Technical Guide to C16 PEG2000 Ceramide: Structure, Properties, and Applications
A Technical Guide to C16 PEG2000 Ceramide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
C16 PEG2000 Ceramide is a synthetic, high-purity PEGylated lipid that has become an indispensable tool in the field of drug delivery and nanomedicine. Its unique amphiphilic structure, combining the bioactive properties of a C16 ceramide with the stabilizing "stealth" characteristics of a polyethylene (B3416737) glycol (PEG) chain, makes it a critical component in the formulation of advanced delivery vehicles such as liposomes and lipid nanoparticles (LNPs). This guide provides an in-depth overview of its molecular structure, physicochemical properties, and its functional roles in experimental and therapeutic contexts.
Molecular Structure and Components
The chemical name for C16 PEG2000 Ceramide is N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} .[1][2][] This name delineates its three primary structural components, which are covalently linked to form a single, multifunctional molecule.
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C16 Ceramide (Lipid Anchor): The hydrophobic anchor of the molecule is a C16 ceramide. This portion consists of a sphingosine (B13886) backbone, an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. A 16-carbon saturated fatty acid, palmitic acid (hence "C16"), is attached to the amino group of the sphingosine via an amide bond. This ceramide moiety allows the molecule to securely embed within the lipid bilayer of a nanoparticle.
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Succinyl Linker: A succinyl group acts as a stable chemical bridge, connecting the hydroxyl group at the C1 position of the ceramide's sphingosine base to the hydrophilic PEG chain through an ester bond.
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Methoxy (B1213986) PEG2000 (Hydrophilic Chain): The hydrophilic part of the molecule is a polyethylene glycol chain with an average molecular weight of approximately 2000 Daltons. The chain is terminated with a methoxy group (-OCH₃) to prevent unwanted reactions. This long, flexible, and hydrophilic polymer chain extends from the surface of the nanoparticle into the aqueous environment.
Physicochemical Properties
The physical and chemical characteristics of C16 PEG2000 Ceramide are critical for its function in pharmaceutical formulations. Due to the nature of PEG polymerization, properties like molecular weight and formula represent averages based on the polydispersity of the polymer chain.[1]
| Property | Value | Source(s) |
| Chemical Name | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} | [1][2][] |
| Synonyms | C16 PEG Ceramide (MW 2000), CerC16-PEG | [][4] |
| CAS Number | 212116-78-4 | [1][2][5] |
| Average Molecular Formula | (C₂H₄O)nC₃₉H₇₃NO₆ / C₁₂₉H₂₅₃NO₅₁ | [4][5][6] |
| Average Formula Weight | ~2634.4 g/mol | [1][5] |
| Average Exact Mass | ~2632.72 g/mol | [1][5] |
| Purity | >99% (TLC) or >95% (HPLC) | [2][5][6] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in Ethanol, DMSO, Chloroform, Methanol | [1][] |
| Storage Conditions | -20°C in powder form | [1][2][5] |
Role in Drug Delivery and Nanoparticle Formulation
The primary application of C16 PEG2000 Ceramide is in the formulation of nanoparticles for drug delivery.[4] Its amphiphilic nature allows it to be readily incorporated into lipid-based systems, where it confers several critical advantages.
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Steric Stabilization and "Stealth" Properties: The PEG chain forms a dense, hydrophilic cloud on the surface of the nanoparticle.[7] This "stealth" layer sterically hinders the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticle for rapid clearance by the mononuclear phagocyte system (MPS).[7][8][9] This process, known as PEGylation, significantly prolongs the circulation half-life of the therapeutic agent, allowing more time for it to reach its target tissue.[8][10][11]
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Enhanced Stability: The PEG layer prevents the aggregation of nanoparticles in suspension, improving the colloidal stability of the formulation.[11]
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Bioactive Functions: Unlike more common PEGylated phospholipids (B1166683) (e.g., DSPE-PEG), the ceramide anchor is itself a bioactive molecule. This creates the potential for dual-function formulations where the carrier contributes to the therapeutic effect, for instance, by sensitizing cancer cells to chemotherapy.[4]
Experimental Protocols
A standard and widely used method for preparing liposomes is the thin-film hydration followed by extrusion technique.[12][13][14] This method produces unilamellar vesicles with a controlled and homogenous size distribution.[12][14]
Methodology:
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Lipid Dissolution: The desired lipids, including structural lipids (e.g., DSPC, cholesterol) and C16 PEG2000 Ceramide (typically 1-5 mol%), are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[15][16]
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Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.[15][16] The film is often dried further under high vacuum overnight to remove any residual solvent.[16]
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Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure proper lipid mobility.[16][17] This step results in the spontaneous formation of large, polydisperse multilamellar vesicles (MLVs).[15]
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Extrusion (Sizing): To achieve a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[12][14][17] This process breaks down the large MLVs into smaller, unilamellar vesicles (LUVs) of a consistent diameter.
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Dynamic Light Scattering (DLS): This technique is used to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticle population in suspension. A low PDI (typically < 0.2) indicates a monodisperse and homogenous sample.[18][19]
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Transmission Electron Microscopy (TEM): TEM, particularly Cryo-TEM, allows for the direct visualization of the nanoparticles, providing information on their morphology (e.g., sphericity), lamellarity, and size distribution.[18][20][21]
Biological Activity and Signaling Pathways
Beyond its structural role, the ceramide component of C16 PEG2000 Ceramide is a potent bioactive lipid. Ceramide acts as a critical second messenger in various cellular signaling pathways, most notably those governing apoptosis (programmed cell death), cell cycle arrest, and inflammation.[22][23][24][25]
Key Signaling Actions of Ceramide:
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Generation: Cellular ceramide levels can increase in response to stress stimuli, such as chemotherapy or radiation, primarily through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis.[24][26]
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Apoptosis Induction: Ceramide can trigger apoptosis through several mechanisms:[22][23]
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Activation of Protein Kinases: It can activate stress-activated protein kinases like JNK (c-Jun N-terminal kinase), which in turn phosphorylate and regulate proteins involved in cell death.[22][23]
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Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates pro-survival proteins like Akt.
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Mitochondrial Pathway: It can directly or indirectly promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
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The incorporation of a ceramide-based lipid into a drug delivery vehicle can thus create a synergistic effect, where the carrier itself helps to induce apoptosis in target cells, enhancing the efficacy of the encapsulated drug.
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